molecular formula C18H15N3O3S B103606 4-((4-(Anilino)phenyl)azo)benzenesulphonic acid CAS No. 17040-79-8

4-((4-(Anilino)phenyl)azo)benzenesulphonic acid

Cat. No.: B103606
CAS No.: 17040-79-8
M. Wt: 353.4 g/mol
InChI Key: LXEMVZAXEIKMOU-UHFFFAOYSA-N
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Description

4-((4-(Anilino)phenyl)azo)benzenesulphonic acid is an organic compound with the molecular formula C18H15N3O3S. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Anilino)phenyl)azo)benzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This intermediate is then coupled with aniline to produce the desired azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Anilino)phenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-(Anilino)phenyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-(Anilino)phenyl)azo)benzenesulphonic acid involves its interaction with molecular targets through its azo bond and aromatic rings. The compound can form stable complexes with metal ions and proteins, influencing various biochemical pathways. Its vibrant color is due to the extensive conjugation in its structure, allowing it to absorb visible light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(Anilino)phenyl)azo)benzenesulphonic acid is unique due to its specific combination of aniline and azo groups, providing distinct chemical reactivity and applications. Its ability to form stable complexes and its vibrant color make it valuable in various scientific and industrial fields .

Properties

CAS No.

17040-79-8

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-[(4-anilinophenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C18H15N3O3S/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H,(H,22,23,24)

InChI Key

LXEMVZAXEIKMOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O

Key on ui other cas no.

17040-79-8

Related CAS

554-73-4 (mono-hydrochloride salt)

Origin of Product

United States

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